molecular formula C20H31NO7 B12762598 Desvenlafaxine fumarate monohydrate CAS No. 313471-75-9

Desvenlafaxine fumarate monohydrate

Cat. No.: B12762598
CAS No.: 313471-75-9
M. Wt: 397.5 g/mol
InChI Key: YETWCSLOYUZBLK-JITBQSAISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Desvenlafaxine fumarate monohydrate is synthesized through a multi-step process. The synthesis begins with the preparation of the intermediate, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol. This intermediate is then reacted with fumaric acid to form desvenlafaxine fumarate. The final step involves the crystallization of the compound to obtain this compound .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for high yield and purity, and involves stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Desvenlafaxine fumarate monohydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of desvenlafaxine, which can have different pharmacological properties .

Scientific Research Applications

Desvenlafaxine fumarate monohydrate has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of desvenlafaxine fumarate monohydrate is not fully understood. it is believed to exert its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which helps alleviate the symptoms of depression .

Comparison with Similar Compounds

Desvenlafaxine fumarate monohydrate is similar to other serotonin-norepinephrine reuptake inhibitors such as venlafaxine and duloxetine. it has a unique pharmacokinetic profile and a lower potential for drug-drug interactions compared to venlafaxine . The similar compounds include:

This compound stands out due to its specific metabolic pathway and reduced risk of interactions with other medications .

Properties

CAS No.

313471-75-9

Molecular Formula

C20H31NO7

Molecular Weight

397.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate

InChI

InChI=1S/C16H25NO2.C4H4O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8);1H2/b;2-1+;

InChI Key

YETWCSLOYUZBLK-JITBQSAISA-N

Isomeric SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O.O

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O.O

Origin of Product

United States

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